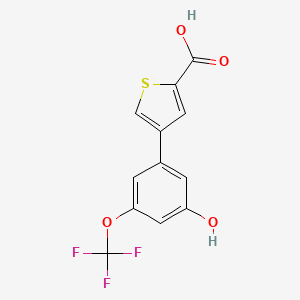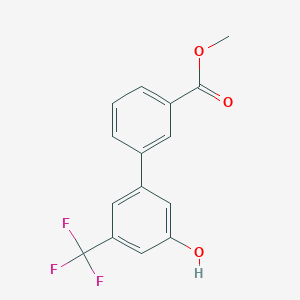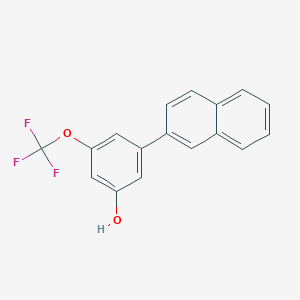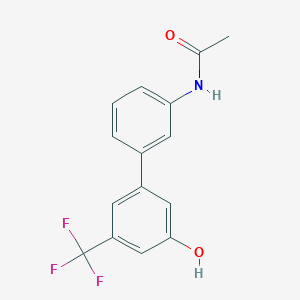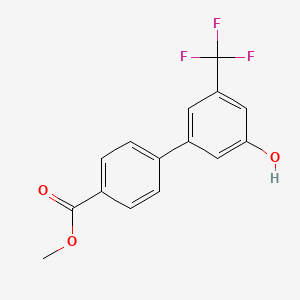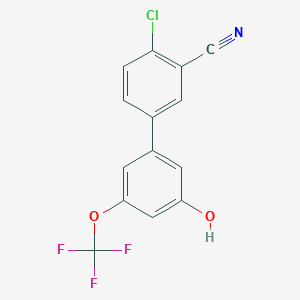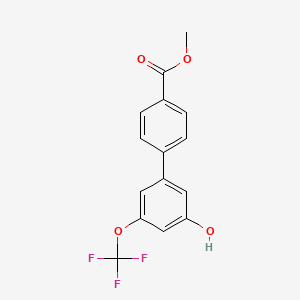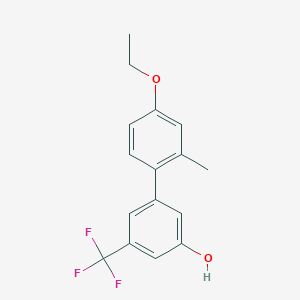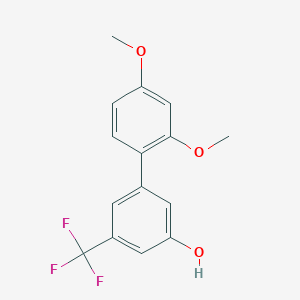
5-(2,4-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethoxyphenyl)-3-trifluoromethylphenol, commonly referred to as 5-(2,4-DMPT-3-TFMP), is a synthetic phenolic compound that has been studied for its potential use in medicinal and laboratory applications. This compound has a variety of unique properties that make it attractive for these uses, including its low toxicity, low volatility, and high solubility in water.
Wissenschaftliche Forschungsanwendungen
5-(2,4-DMPT-3-TFMP) has a variety of potential applications in scientific research. For example, it has been studied as a potential inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been tested as an antioxidant, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
The mechanism of action of 5-(2,4-DMPT-3-TFMP) is not fully understood, but it is believed to involve the inhibition of enzymes in the cytochrome P450 family. It is thought to act by binding to the enzyme, which prevents the enzyme from performing its normal function. Additionally, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-DMPT-3-TFMP) are not fully understood, but it is believed to have a variety of effects. For example, it has been found to have a protective effect against oxidative damage, and it has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been found to have an anti-inflammatory effect, as well as a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(2,4-DMPT-3-TFMP) for laboratory experiments is its low toxicity and low volatility. This makes it an attractive compound for use in experiments involving cell cultures or other sensitive systems. Additionally, its high solubility in water makes it easy to use in aqueous solutions. However, it is important to note that the compound is not approved for human consumption, and its effects on humans are not fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for 5-(2,4-DMPT-3-TFMP). One potential direction is to further investigate its potential as an inhibitor of cytochrome P450 enzymes, as well as its potential as an antioxidant and neuroprotective agent. Additionally, further research could be conducted to investigate its potential for use in drug delivery systems. Finally, further research could be conducted to investigate its potential for use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Synthesemethoden
5-(2,4-DMPT-3-TFMP) is synthesized by the reaction of 2,4-dimethoxyphenol with trifluoromethyl phenol in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by extraction with an organic solvent, such as ethyl acetate. The product can then be purified by recrystallization from a suitable solvent, such as methanol.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-12-3-4-13(14(8-12)21-2)9-5-10(15(16,17)18)7-11(19)6-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHANNPWOVPCABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686664 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261979-09-2 |
Source


|
| Record name | 2',4'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
